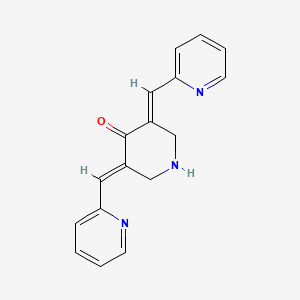
3,5-Bis(2-pyridylmethylene)piperidine-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(2-pyridylmethylene)piperidine-4-one is a heterocyclic compound that features a piperidine ring substituted with two pyridylmethylene groups at the 3 and 5 positions. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(2-pyridylmethylene)piperidine-4-one typically involves the condensation of 4-piperidone with 2-pyridinecarboxaldehyde. This reaction is often carried out under basic conditions, using sodium hydroxide as a catalyst. The reaction mixture is usually heated to facilitate the condensation process .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(2-pyridylmethylene)piperidine-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction can lead to the formation of dihydropyridine derivatives.
Substitution: The pyridyl rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridyl derivatives.
Scientific Research Applications
3,5-Bis(2-pyridylmethylene)piperidine-4-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3,5-Bis(2-pyridylmethylene)piperidine-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(2-hydroxybenzylidene)piperidin-4-one: Similar structure but with hydroxybenzylidene groups instead of pyridylmethylene groups.
4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides: Another class of piperidine derivatives with different substituents and biological activities.
Uniqueness
3,5-Bis(2-pyridylmethylene)piperidine-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile ligand and its potential therapeutic applications set it apart from other similar compounds .
Properties
CAS No. |
342808-24-6 |
|---|---|
Molecular Formula |
C17H15N3O |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
(3E,5E)-3,5-bis(pyridin-2-ylmethylidene)piperidin-4-one |
InChI |
InChI=1S/C17H15N3O/c21-17-13(9-15-5-1-3-7-19-15)11-18-12-14(17)10-16-6-2-4-8-20-16/h1-10,18H,11-12H2/b13-9+,14-10+ |
InChI Key |
GXFKPANENAOEOK-UTLPMFLDSA-N |
Isomeric SMILES |
C\1NC/C(=C\C2=CC=CC=N2)/C(=O)/C1=C/C3=CC=CC=N3 |
Canonical SMILES |
C1C(=CC2=CC=CC=N2)C(=O)C(=CC3=CC=CC=N3)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(2-chlorophenyl)-3-methyl-N-(2-phenylpropyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12736027.png)
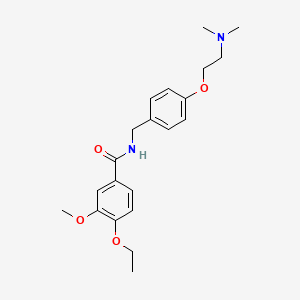
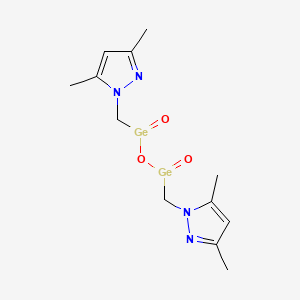
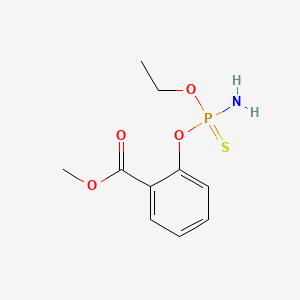

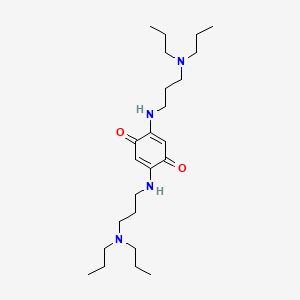



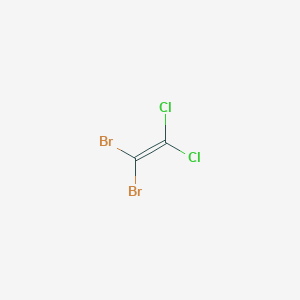
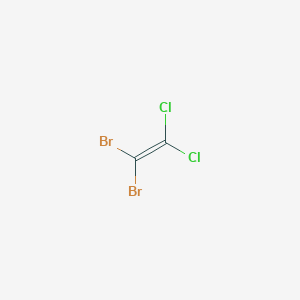
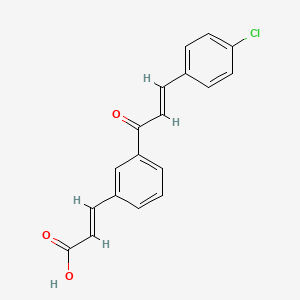
![N-[1-[4-[2-(4-acetamidophenyl)ethyl]piperazin-1-yl]propan-2-yl]-N-(4-methoxyphenyl)propanamide;oxalic acid;hydrate](/img/structure/B12736103.png)
![5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzo[b][1]benzothiepine 11-oxide;hydrochloride](/img/structure/B12736120.png)
